2-Hydroxyethylflurazepam-D4

Forensic Toxicology Urine Drug Testing Matrix Effect

2-Hydroxyethylflurazepam-D4 (CAS 1397209-35-6) is a deuterium-labeled analog of 2-hydroxyethylflurazepam, the primary pharmacologically active metabolite of the benzodiazepine flurazepam (trade names Dalmane, Dalmadorm). The compound incorporates four deuterium atoms at positions 2, 3, 4, and 5 of the 5-phenyl ring (molecular formula C17H10ClD4FN2O2; exact mass 336.097891 g/mol), resulting in a mass shift of +4 Da relative to the unlabeled analyte.

Molecular Formula C17H14ClFN2O2
Molecular Weight 336.8 g/mol
Cat. No. B12050645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethylflurazepam-D4
Molecular FormulaC17H14ClFN2O2
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO
InChIInChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2/i1D,2D,3D,4D
InChIKeyFOCBRQQHNOKOJQ-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethylflurazepam-D4: Stable-Labeled Internal Standard for Quantitative LC-MS/MS Analysis of Flurazepam Metabolites


2-Hydroxyethylflurazepam-D4 (CAS 1397209-35-6) is a deuterium-labeled analog of 2-hydroxyethylflurazepam, the primary pharmacologically active metabolite of the benzodiazepine flurazepam (trade names Dalmane, Dalmadorm) . The compound incorporates four deuterium atoms at positions 2, 3, 4, and 5 of the 5-phenyl ring (molecular formula C17H10ClD4FN2O2; exact mass 336.097891 g/mol), resulting in a mass shift of +4 Da relative to the unlabeled analyte [1]. This stable-labeled internal standard is certified as a Certified Reference Material (CRM) under ISO/IEC 17025 and ISO 17034 standards and is formulated as a 100 μg/mL or 1.0 mg/mL solution in methanol .

Why Non-Deuterated or Alternative Internal Standards Cannot Replace 2-Hydroxyethylflurazepam-D4 in Benzodiazepine Quantitation


In LC-MS/MS analysis of biological matrices, substituting a non-deuterated internal standard or a structurally dissimilar analog for 2-Hydroxyethylflurazepam-D4 introduces quantitation errors that cannot be fully corrected through calibration. Deuterated internal standards co-elute with the target analyte and exhibit nearly identical ionization behavior, enabling them to correct for matrix effects, extraction variability, and ion suppression or enhancement [1]. Structural analogs (e.g., delorazepam, 1α-hydroxymidazolam) lack this co-elution and ionization-matching property, leaving matrix effect contributions uncontrolled. Furthermore, 2-hydroxyethylflurazepam itself has been shown to suppress the ionization of co-analyzing internal standards in multi-analyte panels, causing concentration overestimation in unrelated analytes—a phenomenon that necessitates analyte-matched deuterated internal standards [2]. Generic substitution thus compromises accuracy, precision, and method reliability across clinical toxicology, forensic analysis, and pharmacokinetic studies.

Quantitative Evidence: Verifiable Differentiation of 2-Hydroxyethylflurazepam-D4 Versus Non-Deuterated Internal Standards


Cross-Analyte Interference: 2-Hydroxyethylflurazepam Suppresses Non-Matched Internal Standard Ionization, Causing 39% Concentration Overestimation in Nordiazepam

In a direct comparison of LC-MS/MS versus GC-MS for benzodiazepine urinalysis, the presence of 2-hydroxyethylflurazepam (the unlabeled analyte) caused ion suppression of the internal standard used for nordiazepam quantitation. This interference produced a 39% increase in the mean nordiazepam concentration measured by LC-MS/MS relative to the GC-MS reference method [1]. The study authors explicitly note that this suppression occurred despite the use of deuterated internal standards for other analytes, demonstrating that only an analyte-matched deuterated internal standard (i.e., 2-Hydroxyethylflurazepam-D4 for its corresponding analyte) can fully control this specific cross-analyte interference [1].

Forensic Toxicology Urine Drug Testing Matrix Effect Ion Suppression

Matrix Effect Elimination: Deuterated Internal Standard Completely Mitigates Matrix Effects in Benzodiazepine LC-MS/MS Analysis

A validated LC-MS/MS method for 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium employed deuterated internal standards for all analytes, including 2-Hydroxyethylflurazepam-D4 for 2-hydroxyethylflurazepam [1]. The Thermo Scientific application note on benzodiazepine analysis reports that "use of deuterated internal standard eliminated the small matrix effects we experienced with the method" (Table 6), with the method demonstrating intra- and inter-assay reproducibility across a calibration range of 25–2000 ng/mL [2]. In a separate validated UPLC-MS/MS method for 23 benzodiazepines in whole blood, the use of deuterated internal standards verified that "accuracy of the method was not influenced by matrix effects," with extraction recoveries of 73–108% across all analytes [3].

Clinical Toxicology LC-MS/MS Matrix Effect Correction Isotope Dilution

Analyte Stability in Forensic Matrices: 2-Hydroxyethylflurazepam Degrades >20% Over 8 Months, Requiring Stable-Labeled Internal Standard for Accurate Quantitation

A comprehensive stability study of 26 sedative hypnotics across six toxicological matrices (antemortem blood, postmortem blood, urine, brain, liver, stomach contents) stored at 4°C and -20°C over an 8-month period identified that 2-hydroxyethylflurazepam concentrations decreased >20% in urine under both storage conditions, along with phenazepam, 7-aminoclonazepam, 7-aminoflunitrazepam, and zopiclone [1]. Postmortem blood was the least stable matrix overall, with most drugs decreasing >20% over the study period [1]. This degradation means that quantitative measurements of 2-hydroxyethylflurazepam in stored forensic specimens will underestimate the original concentration unless corrected by an internal standard that experiences identical degradation kinetics. 2-Hydroxyethylflurazepam-D4, being chemically identical except for the stable isotopic label, undergoes the same degradation pathways at the same rate, enabling accurate back-calculation of original analyte concentrations.

Forensic Toxicology Postmortem Analysis Drug Stability Sample Storage

Cross-Laboratory Method Correlation: Deuterated Internal Standard Enables Consistent Quantitation Between Independent LC-MS/MS Platforms

The Thermo Scientific benzodiazepine analysis application note reports that data collected using the method with deuterated internal standards (including 2-Hydroxyethylflurazepam-D4) correlated well with data collected using an LC/MS method previously validated in a collaborating laboratory (Figure 11) [1]. This cross-laboratory correlation demonstrates that deuterated internal standard-based methods produce platform-independent quantitative results, whereas methods relying on non-deuterated or structurally dissimilar internal standards would exhibit greater inter-laboratory variability due to differential matrix effect contributions and ionization behavior differences between analytical systems.

Method Validation Inter-Laboratory Reproducibility LC-MS/MS Clinical Toxicology

ISO 17034 Certified Reference Material: Traceability and Uncertainty Documentation Exceeds Non-Certified Internal Standard Quality

2-Hydroxyethylflurazepam-D4 is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . The Certificate of Analysis provides certified property values and associated uncertainties, including a statement of metrological traceability for the certified values . This level of certification documentation is not available for non-CRM deuterated internal standards or for unlabeled reference materials from non-accredited sources. The product is also available in Cerilliant® Snap-N-Spike®/Snap-N-Shoot® format for direct use without additional preparation, reducing handling errors and analyst time .

Certified Reference Material ISO 17034 Analytical Quality Assurance Forensic Standards

Extraction Recovery Range: Deuterated Internal Standard Method Achieves 73–108% Analyte Recovery Across Multiple Benzodiazepines

In a fully validated UPLC-MS/MS method for 23 benzodiazepines and metabolites in whole blood using deuterated internal standards, extraction recoveries ranged from 73% to 108% across all analytes [1]. The method employed liquid-liquid extraction with ethyl acetate at pH 9 and used deuterated internal standards for most compounds to verify that accuracy was not influenced by matrix effects [1]. Long-term imprecision (CV%) ranged from 6.0% to 18.7%, and lower limits of quantitation ranged from 0.002 to 0.005 mg/kg using only 0.200 g of whole blood [1]. While this study did not specifically report the recovery of 2-hydroxyethylflurazepam as a discrete analyte, the class-level inference applies that deuterated internal standards across the benzodiazepine panel enabled this performance.

Solid-Phase Extraction Liquid-Liquid Extraction Method Validation Recovery

Validated Application Scenarios for 2-Hydroxyethylflurazepam-D4 in Clinical and Forensic Quantitative Analysis


Forensic Urine Drug Testing Panels with Administrative Decision Points

In Department of Defense and workplace drug testing programs operating at a 100 ng/mL administrative decision point for benzodiazepines, 2-Hydroxyethylflurazepam-D4 is essential for accurate quantitation of 2-hydroxyethylflurazepam, the primary flurazepam metabolite detected in urine. The evidence demonstrates that 2-hydroxyethylflurazepam actively suppresses the ionization of non-matched internal standards, producing a 39% overestimation in nordiazepam concentration [1]. Procurement of 2-Hydroxyethylflurazepam-D4 eliminates this cross-analyte interference and ensures that flurazepam-positive specimens are correctly quantified relative to regulatory thresholds, reducing the risk of false-positive or false-negative administrative actions.

Postmortem Toxicology and Stored Specimen Analysis

Forensic laboratories analyzing postmortem blood, brain, liver, stomach contents, or stored urine specimens face analyte degradation challenges. 2-Hydroxyethylflurazepam concentrations decrease >20% over an 8-month storage period in urine at both refrigerated (4°C) and frozen (-20°C) conditions [2]. Postmortem blood exhibits even greater instability across benzodiazepines [2]. 2-Hydroxyethylflurazepam-D4, added at the earliest possible stage of specimen processing, undergoes identical degradation kinetics to the native analyte, enabling accurate back-calculation of the original concentration regardless of storage duration or condition. This is critical for death investigation cases where flurazepam ingestion must be confirmed or excluded months after specimen collection.

Multi-Laboratory Clinical Trial and Pharmacokinetic Studies

In multi-center clinical trials or pharmacokinetic studies of flurazepam, method harmonization across participating laboratories is essential for data poolability. Evidence demonstrates that LC-MS/MS methods using deuterated internal standards produce quantitative results that correlate well between independent laboratories using different instrument platforms [3]. 2-Hydroxyethylflurazepam-D4 enables consistent quantitation across sites by correcting for site-specific matrix effects, extraction efficiency variations, and instrument-specific ionization differences, thereby supporting regulatory submission data integrity requirements and reducing inter-laboratory coefficient of variation.

ISO 17025 Accredited Forensic and Clinical Toxicology Laboratories

Laboratories maintaining ISO 17025 accreditation are required to use certified reference materials with documented metrological traceability for quantitative analysis. 2-Hydroxyethylflurazepam-D4 is manufactured as a Certified Reference Material under ISO/IEC 17025 and ISO 17034 standards, with a Certificate of Analysis providing certified property values, associated uncertainties, and a metrological traceability statement . Procurement of this CRM-grade internal standard directly supports accreditation compliance and strengthens the defensibility of analytical results in legal proceedings, coroner's inquests, and medical board investigations where chain of custody and measurement traceability are subject to adversarial scrutiny.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxyethylflurazepam-D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.